5-Phenylpent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHCBAXHSLKOZ-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenylpent 4 Enoic Acid
Conventional Synthetic Approaches
The traditional methods for synthesizing 5-phenylpent-4-enoic acid are centered around established and reliable chemical transformations. These approaches, particularly the Wittig reaction, have been refined over time to optimize yield and stereoselectivity.
Wittig Reaction Pathway
The Wittig reaction stands as a cornerstone for the formation of carbon-carbon double bonds and is a principal method for the synthesis of this compound. This pathway involves the reaction of a phosphorus ylide with a carbonyl compound, in this case, benzaldehyde (B42025).
The synthesis of the key precursor, (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, is a critical initial step. This phosphonium (B103445) salt is typically prepared through the reaction of triphenylphosphine (B44618) with a suitable four-carbon carboxylic acid derivative, such as 4-bromobutanoic acid. The reaction involves the quaternization of the triphenylphosphine by the alkyl halide. The resulting phosphonium salt is a stable, crystalline solid that serves as the precursor to the phosphorus ylide required for the Wittig reaction.
The formation of the ylide from (3-carboxypropyl)triphenylphosphonium bromide is achieved by treatment with a strong base. The choice of base is crucial as it must be potent enough to deprotonate the carbon alpha to the phosphorus atom.
The efficiency of the Wittig reaction for producing this compound is highly dependent on the reaction conditions and the reagents employed. The choice of base and solvent system plays a pivotal role in the yield and stereochemical outcome. Strong bases such as sodium hydride or sodium amide are often used to generate the ylide from the phosphonium salt.
The reaction is typically carried out in an aprotic solvent, like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), to ensure the stability of the reactive ylide intermediate. The temperature of the reaction is another critical parameter that is carefully controlled to manage the reaction rate and selectivity. The reaction of the ylide with benzaldehyde then proceeds to form the desired alkene. Subsequent acidic workup is necessary to protonate the carboxylate to yield the final this compound product.
| Parameter | Condition | Purpose |
| Phosphonium Salt | (3-Carboxypropyl)triphenylphosphonium bromide | Source of the carbanion for ylide formation |
| Base | Sodium hydride (NaH), Sodium amide (NaNH2) | Deprotonation of the phosphonium salt to form the ylide |
| Solvent | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Provides a suitable medium for the reaction |
| Carbonyl Compound | Benzaldehyde | Reacts with the ylide to form the alkene |
| Workup | Acidic | Protonation of the carboxylate to yield the carboxylic acid |
The Wittig reaction can lead to the formation of both (E) and (Z) isomers of the alkene. For the synthesis of this compound, the (E)-isomer, where the phenyl and the carboxylic acid groups are on opposite sides of the double bond, is often the desired product. The stereochemical outcome is largely influenced by the nature of the ylide and the reaction conditions.
Unstabilized ylides, which are typically used in this synthesis, tend to favor the formation of the (Z)-isomer under salt-free conditions. However, the presence of lithium salts can promote the formation of the (E)-isomer. Stabilized ylides, on the other hand, generally yield the (E)-isomer. In the case of the ylide derived from (3-carboxypropyl)triphenylphosphonium bromide, the reaction conditions can be tuned to favor the thermodynamically more stable (E)-isomer. The use of polar aprotic solvents and careful temperature control can enhance the selectivity for the (E)-isomer.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound. These methods provide a direct way to form the carbon-carbon bond between the phenyl group and the pentenoic acid backbone.
The Heck reaction is a prominent palladium-catalyzed reaction that couples an unsaturated halide with an alkene. In the context of synthesizing this compound, this could involve the reaction of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with a pentenoic acid ester, like ethyl pent-4-enoate (B1234886).
The regioselectivity of the Heck reaction is a critical consideration. The reaction typically proceeds with the aryl group adding to the less substituted carbon of the alkene double bond, which in the case of ethyl pent-4-enoate would be the terminal carbon. The palladium catalyst, commonly a palladium(II) salt like palladium(II) acetate (B1210297), along with a phosphine (B1218219) ligand, facilitates the catalytic cycle. A base, such as triethylamine, is also required to neutralize the hydrogen halide formed during the reaction. The resulting product is an ester of this compound, which can then be hydrolyzed to the final carboxylic acid.
| Component | Example | Role |
| Aryl Halide | Iodobenzene, Bromobenzene | Source of the phenyl group |
| Alkene | Ethyl pent-4-enoate | Pentenoic acid backbone |
| Catalyst | Palladium(II) acetate | Facilitates the C-C bond formation |
| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst |
| Base | Triethylamine | Neutralizes the acid byproduct |
Other Established Synthetic Routes
A novel synthetic route involves the oxidative rearrangement of malondialdehyde derivatives. In this reaction, a substituted malondialdehyde undergoes C-C bond cleavage when treated with hydrogen peroxide (H₂O₂), yielding a carboxylic acid. rsc.org Mechanistic studies suggest the reaction proceeds through the formation of a 1,2-dioxolane intermediate, which then undergoes a concerted cleavage of C-C, O-O, and C-H bonds, accompanied by a hydride shift, to form the final acid product. rsc.org
This method has been successfully applied to synthesize a derivative of the target compound. The reaction of the appropriate malondialdehyde precursor with H₂O₂ and a catalytic amount of camphorsulfonic acid (CSA) in ethyl acetate produces (E)-2-methyl-5-phenylpent-4-enoic acid in high yield. rsc.org The self-catalytic effect of the carboxylic acid product can also drive the reaction forward, although the addition of a catalyst provides a notable accelerant effect. rsc.org
| Substrate | Oxidant | Catalyst | Product | Yield |
| 2-(3-phenylallyl)-malondialdehyde | H₂O₂ (1.2 eq.) | CSA (0.1 eq.) | (E)-2-methyl-5-phenylpent-4-enoic acid | 96% |
Data sourced from a study on the oxidative rearrangement of malondialdehyde derivatives. rsc.org
Coupling reactions provide a direct method for forming the carbon-carbon bond between the phenyl group and the pentenoic acid chain. One established method for preparing (E)-5-phenylpent-4-enoic acid involves the reaction of iodobenzene with a pentene derivative under alkaline conditions. chembk.com
Palladium-catalyzed coupling reactions, such as the Heck reaction, are central to this strategy. These can involve the coupling of aryl halides with non-allylic unsaturated alcohols. soton.ac.uk More recently, a mechanochemical oxidative Heck coupling has been demonstrated, reacting phenylboronic acid with an olefin in the presence of a palladium catalyst and an α-cyclodextrin additive, which facilitates regioselectivity. rsc.org This solid-state method produced (E)-5-phenylpent-4-enoic acid in a 62% yield. rsc.org
| Aryl Source | Alkene Source | Catalyst / Conditions | Product | Yield |
| Iodobenzene | Pentene derivative | Alkaline conditions | (E)-5-Phenylpent-4-enoic acid | Not specified chembk.com |
| Phenylboronic acid | 6-bromohex-1-ene | Pd(TFA)₂, α-CD, O₂, ball-milling | (E)-5-phenylpent-4-enoic acid | 62% rsc.org |
Advanced Synthetic Strategies and Emerging Technologies
While the direct enantioselective synthesis of this compound is not prominently featured, the compound is a key substrate in several catalytic, enantioselective transformations to produce valuable chiral molecules. These methods highlight advanced strategies for creating stereocenters from the achiral acid.
One notable example is a regiodivergent, organocatalytic sulfenofunctionalization of (E)-5-phenylpent-4-enoic acid. researchgate.net In this reaction, a chiral selenophosphoramide catalyst is used with an electrophilic sulfur source. By simply altering the amount of a Brønsted acid co-catalyst, the reaction can be directed to form one of two different chiral lactones with high enantioselectivity. researchgate.netnih.gov Using a catalytic amount of acid leads to a 6-endo cyclization product, while a stoichiometric amount of acid favors a 5-exo product. researchgate.netnih.gov
| Catalyst System | Acid Amount | Cyclization Pathway | Product | Yield | Enantiomeric Ratio (er) |
| (S)-selenophosphoramide | 0.1 equiv. ethanesulfonic acid | 6-endo | Chiral lactone 41 | 90% | 96:4 researchgate.net |
| (S)-selenophosphoramide | Stoichiometric acid | 5-exo | Chiral lactone 42 | Excellent | Excellent researchgate.net |
Additionally, chiral iron catalysts have been employed for the enantioselective hydroxy lactonization of (E)-5-phenylpent-4-enoic acid, affording chiral lactones with significant enantiomeric excess (up to 78% ee). acs.org
Modern synthetic technologies like flow chemistry and electrochemical synthesis offer sustainable and efficient alternatives to traditional batch processing. soton.ac.uk Flow chemistry, particularly with microflow reactors, can provide superior selectivity and conversion in a single pass. soton.ac.uk The use of flow electrolysis cells is gaining significant interest for developing new electrosynthetic methods. soton.ac.uk
Electrochemical approaches have been applied directly to the synthesis of derivatives from 4-phenylpent-4-enoic acid. These methods avoid the need for stoichiometric chemical oxidants by using electricity to drive the reaction. researchgate.netrsc.org
Electrochemical Selenolactonization : An electrochemical method for the oxidative selenolactonization of 4-phenylpent-4-enoic acid with diphenyl diselenide has been developed. The reaction proceeds in an undivided cell with platinum electrodes under constant current, producing selenated γ-lactones. researchgate.net
Electrochemical Trifluoromethyl-Radical Lactonization : A more recent innovation is the electrochemical oxidation of Langlois' reagent (NaSO₂CF₃) to generate trifluoromethyl radicals. rsc.org These radicals induce the cyclization of 4-phenylpent-4-enoic acid to form trifluoromethyl-substituted lactones. This metal-free process occurs at room temperature and showcases a modern approach to synthesizing complex fluorinated molecules. rsc.org
| Reaction Type | Substrate | Reagent | Conditions | Product |
| Oxidative Selenolactonization | 4-Phenylpent-4-enoic acid | Diphenyl diselenide | Undivided cell, Pt electrodes, constant current (7 mA) | Selenated γ-lactone researchgate.net |
| CF₃ Radical-Induced Lactonization | 4-Phenylpent-4-enoic acid | NaSO₂CF₃ (Langlois' reagent) | Undivided cell, graphite (B72142) cathode, nickel anode | Trifluoromethyl-substituted lactone rsc.org |
Principles of Green Chemistry in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma Research has focused on developing more sustainable and environmentally benign methodologies, moving away from conventional routes that may involve toxic reagents, harsh conditions, or significant waste production. researchgate.netsoton.ac.uk Key green principles applied to its synthesis include the use of alternative energy sources, biocatalysis, mechanochemistry, and the design of safer chemical products.
One of the primary goals of green chemistry is to develop products that are effective in their function while having minimal toxicity to humans and the environment. This compound itself exemplifies this principle. It has been identified as a secondary metabolite produced by the entomopathogenic bacterium Photorhabdus luminescens. nih.gov This naturally derived compound exhibits potent and selective nematicidal activity against significant agricultural pests like the root-knot nematode (Meloidogyne incognita) and the citrus nematode (Tylenchulus semipenetrans). nih.govevitachem.com Its low toxicity to non-target organisms makes it a promising candidate for an environmentally friendly biopesticide, aligning with the green chemistry objective of designing safer chemicals. nih.govevitachem.comnih.gov
Modern synthetic strategies are being developed that incorporate green principles from the outset. These methods offer improvements in efficiency, safety, and environmental impact compared to more traditional approaches.
Catalytic and Alternative Energy Approaches
Several innovative catalytic systems and alternative energy sources have been explored to create greener synthetic pathways.
Mechanochemistry : A mechanochemical aerobic oxidative Heck coupling has been developed for the synthesis of (E)-5-phenylpent-4-enoic acid. This method utilizes polymer-assisted grinding, often in the absence of bulk solvents, which significantly reduces waste. rsc.org This approach directly addresses the green chemistry principle of using safer solvents and auxiliaries, or eliminating them entirely. skpharmteco.com
Electrosynthesis : Electrochemical methods represent a sustainable approach to organic synthesis. soton.ac.uk The synthesis of (E)-5-phenylpent-4-enoic acid has been achieved using electrosynthesis, which can reduce the need for chemical oxidants or reductants, often leading to cleaner reactions and higher atom economy. soton.ac.uk
Organocatalysis : To circumvent the use of potentially toxic or expensive transition metal catalysts, organocatalysis has emerged as an environmentally benign alternative. researchgate.net For instance, the cyclization of (E)-5-phenylpent-4-enoic acid can be achieved using organocatalysts under mild conditions. researchgate.net
Biocatalysis : Harnessing biological systems offers highly efficient and selective routes. Enzymatic synthesis provides an environmentally friendly method for producing derivatives like 2-amino-5-phenylpent-4-enoic acid. vulcanchem.com Furthermore, the direct isolation from microbial cultures of Photorhabdus luminescens represents an ideal green production method, relying on fermentation under aqueous conditions. nih.govnih.gov
The table below summarizes various green synthetic methodologies relevant to this compound.
| Methodology | Catalyst/System | Key Green Advantages | Reference |
| Mechanochemical Heck Coupling | Pd(TFA)₂ / Cyclodextrin | Solvent-free conditions, reduced waste | rsc.org |
| Organic Electrosynthesis | Electrochemical Flow Reactor | Avoids chemical reagents, high selectivity | soton.ac.uk |
| Organocatalytic Cyclization | Selenophosphoramide | Metal-free catalysis, mild conditions | researchgate.net |
| Microbial Production | Photorhabdus luminescens | Renewable feedstock, aqueous process, biodegradable product | nih.govnih.gov |
| Enzymatic Synthesis | Enzymes | High stereoselectivity, environmentally friendly | vulcanchem.com |
Green Chemistry Metrics
To quantify the "greenness" of a chemical process, various metrics have been established. A study comparing the mechanochemical synthesis of (E)-5-phenylpent-4-enoic acid with traditional solution-based methods highlights the environmental benefits of the former. rsc.org Metrics such as Atom Economy (AE) and Effective Mass Yield (EMY) provide a quantitative assessment of a reaction's efficiency in converting reactants to the desired product while minimizing waste.
The data below compares these two approaches, demonstrating the superior efficiency of the mechanochemical route.
| Metric | Mechanochemical Synthesis | Solution-Based Synthesis |
| Atom Economy (AE) | 60.1% | 60.1% |
| Reaction Yield | 62% | Not specified |
| Effective Mass Yield (EMY) | 1.8% | 0.2% |
| Solvent Usage | None (grinding) | DMF (5 mL) |
| Data sourced from a comparative study on aerobic oxidative Heck coupling. |
As shown, while the theoretical Atom Economy is the same for both reactions, the Effective Mass Yield, which accounts for reagents, solvents, and yield, is significantly higher for the mechanochemical process, underscoring its reduced environmental impact. rsc.org The development and application of such green methodologies are crucial for the future of sustainable chemical manufacturing.
Reactivity and Chemical Transformations of 5 Phenylpent 4 Enoic Acid
Transformations Involving the Alkenoic Moiety
The unique structure of 5-phenylpent-4-enoic acid, featuring both a terminal double bond and a carboxylic acid group, allows for a diverse range of chemical reactions. The alkenoic moiety, in particular, is a site of significant reactivity.
Electrophilic Additions to the Double Bond
The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The double bond can act as a nucleophile, participating in various electrophilic addition reactions. evitachem.com For instance, in the presence of a Brønsted acid, the double bond can be protonated, leading to the formation of a carbocation intermediate. This intermediate can then be trapped by a nucleophile.
A notable example is the intramolecular cyclization that can occur. In a process known as sulfenolactonization, treatment of (E)-5-phenylpent-4-enoic acid with an electrophilic sulfur reagent in the presence of a catalyst can lead to the formation of lactones. nih.gov The regioselectivity of this reaction, determining whether a five-membered (5-exo) or six-membered (6-endo) ring is formed, can be controlled by the amount of Brønsted acid used. nih.govresearchgate.net Specifically, using a catalytic amount of ethanesulfonic acid with a selenophosphoramide catalyst directs the reaction towards a 6-endo pathway, yielding a tetrahydropyran-2-one derivative. nih.govresearchgate.net Conversely, a stoichiometric amount of the acid promotes a 5-exo cyclization, resulting in a γ-butyrolactone. nih.govresearchgate.net
Reductions of the Alkene Functionality (e.g., Catalytic Hydrogenation)
The double bond of this compound can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst. A common and highly effective method employs palladium on carbon (Pd/C) as the catalyst, which can achieve complete saturation of the double bond under mild conditions, such as at room temperature and atmospheric pressure of hydrogen, to yield 5-phenylpentanoic acid with high selectivity. The loss of the double bond's conjugation is thought to reduce certain biological activities, such as nematicidal properties.
It is also possible to achieve partial reduction. For example, using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can lead to the formation of the corresponding alcohol through conjugate reduction, although this typically occurs with lower yields.
| Reagent/Catalyst | Conditions | Product | Selectivity/Yield |
|---|---|---|---|
| Pd/C (10% w/w), H₂ | 1 atm, Room Temperature, 12h | 5-Phenylpentanoic acid | >99% |
| NaBH₄ | Methanol, 0°C to Room Temperature | Partial reduction to alcohol | 60-70% |
Oxidations of the Unsaturated Chain
The unsaturated chain of this compound can undergo oxidation to yield different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can cleave the double bond. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic aqueous medium leads to the formation of 5-phenylpentanedioic acid. In contrast, using chromium trioxide (CrO₃) in anhydrous acetone (B3395972) can selectively oxidize the allylic position to afford 4-keto-5-phenylpentanoic acid.
Oxidative cyclization is another important transformation. The use of certain metal catalysts, such as Palladium(II), can facilitate the cyclization of the molecule following oxidation of the alkene. soton.ac.uk
Reactions of the Carboxylic Acid Group
The carboxylic acid functional group (-COOH) is another reactive center in the this compound molecule, participating in characteristic reactions such as esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be converted to its corresponding esters and amides. These derivatives are often synthesized to modify the compound's properties, such as solubility and biological target specificity, or as intermediates for further chemical transformations.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a more reactive acylating agent. For example, treatment with thionyl chloride (SOCl₂) followed by an alcohol (ROH) at room temperature can produce the corresponding ethyl 5-phenylpent-4-enoate with yields between 85-90%.
Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. For instance, this compound can be converted to its N-methyl amide. wiley-vch.de Diboronic acid anhydride (B1165640) has been utilized as a catalyst for the dehydrative amidation of carboxylic acids, including derivatives of this compound. rsc.org
Decarboxylation Pathways
Under certain conditions, this compound can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂). This reaction typically requires high temperatures and the presence of a catalyst. For example, heating this compound with copper oxide (CuO) in quinoline (B57606) at 200°C results in the formation of 4-phenyl-1-butene (B1585249) in approximately 70% yield.
Phenyl Ring Derivatizations
The presence of the phenyl group in this compound allows for a variety of functionalization reactions typical of aromatic systems.
Electrophilic Aromatic Substitution Reactions
The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. nih.gov The substituent already present on the ring—the pentenoic acid side chain—influences the position of the incoming electrophile. The alkene and carboxylic acid group, particularly the latter, are electron-withdrawing. This deactivates the aromatic ring towards electrophilic attack compared to benzene.
This deactivating effect directs incoming electrophiles primarily to the meta position. For instance, reactions like nitration and bromination are expected to yield the meta-substituted product. researchgate.net This is because the deactivating group destabilizes the cationic intermediates (arenium ions) formed during the reaction, with the destabilization being most pronounced for attack at the ortho and para positions.
Intramolecular Cyclization Pathways
The structure of this compound, containing both a carboxylic acid and a double bond, is well-suited for intramolecular cyclization to form lactones (cyclic esters). The regioselectivity of this cyclization is a key area of study, with catalytic systems developed to control the outcome.
Regiodivergent Lactone Formation (e.g., 6-endo vs. 5-exo cyclizations)
The intramolecular cyclization of this compound can theoretically proceed via two different pathways, leading to isomeric lactone products. These pathways are defined by Baldwin's rules for ring closure:
5-exo-trig: The carboxylate attacks the terminal carbon of the double bond (C4) to form a five-membered γ-lactone. This pathway is generally favored.
6-endo-trig: The carboxylate attacks the internal carbon of the double bond (C5, the one attached to the phenyl group) to form a six-membered δ-lactone. This pathway is generally disfavored.
Research has demonstrated that this regioselectivity can be precisely controlled in the thiolactonization of (E)-5-phenylpent-4-enoic acid. nih.govresearchgate.net By modulating the reaction conditions, either the 6-endo or the 5-exo product can be formed selectively, a process known as regiodivergent synthesis. nih.govresearchgate.net This control is typically achieved through the careful selection of catalysts and reagents, which can override the inherent kinetic preferences of the molecule. nih.gov
Catalytic Influences on Cyclization Selectivity
The selective formation of either the five-membered or six-membered lactone from (E)-5-phenylpent-4-enoic acid has been achieved using a co-catalyst system composed of a chiral Lewis base and a Brønsted acid. nih.govresearchgate.net Specifically, the combination of a selenophosphoramide catalyst and ethanesulfonic acid in a reaction with an electrophilic sulfur reagent can steer the cyclization towards either the 6-endo or 5-exo product. nih.govresearchgate.net
The crucial factor determining the outcome is the amount of the Brønsted acid used. nih.gov
6-endo Selectivity: Using a catalytic amount (0.1 equivalents) of ethanesulfonic acid promotes the kinetically controlled 6-endo cyclization, yielding the δ-lactone. nih.govresearchgate.net
5-exo Selectivity: Using a stoichiometric amount of the acid leads to the thermodynamically controlled 5-exo cyclization, forming the γ-lactone. nih.govresearchgate.net
The table below summarizes the research findings on the catalyst-controlled regiodivergent thiolactonization of (E)-5-phenylpent-4-enoic acid. nih.govresearchgate.net
| Substrate | Catalyst System | Brønsted Acid (Equivalents) | Major Product Pathway | Product | Yield | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|---|
| (E)-5-phenylpent-4-enoic acid | Selenophosphoramide (S)-21 + N-phenylthiosaccharin | 0.1 | 6-endo | δ-valerolactone | 90% | 96:4 |
| (E)-5-phenylpent-4-enoic acid | Selenophosphoramide (S)-21 + N-phenylthiosaccharin | 1.0 | 5-exo | γ-butyrolactone | Excellent | Excellent |
Stereoselective Rearrangements in Cyclic Product Formation
The formation of the thermodynamically favored 5-exo lactone product under conditions with a higher acid concentration is the result of a stereoselective rearrangement. nih.gov The reaction initially forms the kinetically favored 6-endo product (a δ-valerolactone). nih.gov In the presence of a sufficient amount of strong acid (e.g., 1 equivalent of EtSO₃H or 0.1 equivalents of CF₃SO₃H), this six-membered ring isomerizes to the more stable five-membered ring (a γ-butyrolactone). nih.gov
This isomerization process is proposed to occur through a thiiranium ion intermediate and, importantly, proceeds with retention of the stereochemical configuration. nih.gov Density Functional Theory (DFT) calculations support this observation, indicating that the 5-exo product is more stable than the 6-endo product by approximately 3.3 kcal/mol in terms of free energy. nih.gov This acid-mediated rearrangement provides a pathway to the thermodynamically stable product while preserving the enantiomeric purity established in the initial cyclization step. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization of 5 Phenylpent 4 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 5-phenylpent-4-enoic acid, offering insights into its atomic framework and stereochemistry.
One-Dimensional (¹H, ¹³C) NMR Analysis
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom within the this compound molecule.
For the (E)-isomer of this compound, ¹H NMR spectra, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal characteristic signals. rsc.org The protons of the phenyl group usually appear as a multiplet in the aromatic region, around δ 7.19-7.34 ppm. rsc.org The olefinic protons exhibit distinct chemical shifts and coupling constants. Specifically, the proton on the carbon adjacent to the phenyl group (C5) resonates as a doublet, while the other vinylic proton (C4) appears as a doublet of triplets. rsc.org The methylene (B1212753) protons adjacent to the carboxyl group (C2) and the other methylene group (C3) also show characteristic multiplets. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The carboxylic acid carbon (C1) is typically observed at the downfield end of the spectrum. The carbons of the phenyl ring, the olefinic carbons (C4 and C5), and the aliphatic methylene carbons (C2 and C3) all resonate at distinct and predictable chemical shifts. rsc.org
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| Phenyl-H | 7.19 – 7.34 | m | - |
| H-5 | 6.45 | d | 15.8 |
| Olefinic-H | 6.12 – 6.04 | m | - |
| CH₂ (allylic) | 2.53 – 2.49 | m | - |
| CH₂ (to COOH) | 2.53 – 2.49 | m | - |
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| C=O | 179.7 |
| C (aromatic quaternary) | 146.8 |
| C (aromatic quaternary) | 140.6 |
| CH (aromatic) | 128.6 |
| CH (aromatic) | 127.9 |
| CH (aromatic) | 126.3 |
| =CH₂ | 113.2 |
| CH₂ | 33.2 |
| CH₂ | 30.3 |
Two-Dimensional (COSY, HSQC) NMR for Connectivity
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons in this compound.
A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbons. iranchembook.ir This allows for the tracing of the proton network throughout the molecule, confirming the sequence of the pentenoic acid chain and its connection to the phenyl group.
The HSQC experiment correlates directly bonded proton and carbon atoms. helsinki.fiasm.org By pairing the assigned proton signals with their corresponding carbon signals, the carbon skeleton can be unambiguously assigned. This technique is particularly useful for resolving any ambiguities that may arise from the analysis of one-dimensional spectra alone. helsinki.fiasm.org
Configurational Assignment via Coupling Constants (e.g., E/Z Isomerism)
The geometry of the double bond in this compound, specifically the E/Z isomerism, can be definitively assigned using the coupling constants (J-values) between the vinylic protons. A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans (E) configuration, where the protons are on opposite sides of the double bond. rsc.org Conversely, a smaller coupling constant, usually between 10-12 Hz, indicates a cis (Z) configuration. For (E)-5-phenylpent-4-enoic acid, a coupling constant of approximately 15.7-15.8 Hz for the vinylic protons confirms the E geometry. rsc.orgrsc.org In some cases, a mixture of E and Z isomers may be present, which can be identified and quantified by the presence of both sets of signals in the ¹H NMR spectrum. rsc.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which can provide further structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₂O₂) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. acs.org This is a critical step in the definitive identification of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgbldpharm.com This technique is particularly useful for the analysis of this compound in complex mixtures, such as reaction products or biological extracts. nih.govnih.gov LC-MS allows for the separation of the target compound from other components, followed by its detection and quantification by the mass spectrometer. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also be used for structural confirmation. asm.org For instance, LC-MS has been employed in the analysis of turnagainolides, which are natural products containing a (E)-3-hydroxy-5-phenylpent-4-enoic acid residue. nih.govnih.govasm.org
Infrared (IR) Spectroscopy for Functional Group Fingerprinting
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key structural features: the carboxylic acid group, the carbon-carbon double bond, and the phenyl group.
Key IR absorption bands for (Z)-5-phenylpent-4-enoic acid have been reported, providing a spectral fingerprint for the molecule. publish.csiro.au The broad absorption typically seen for the O-H stretch of the carboxylic acid group is observed around 3020 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid is prominently found at 1698 cm⁻¹. publish.csiro.au The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations around 3020 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1446 cm⁻¹. publish.csiro.au Additionally, the C-H out-of-plane bending vibrations of the phenyl group are noted at 769 cm⁻¹ and 699 cm⁻¹. publish.csiro.au The aliphatic C-H stretching is observed at 2924 cm⁻¹. publish.csiro.au
A detailed summary of these characteristic IR absorption bands is presented in the interactive data table below.
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Reported Value (cm⁻¹) publish.csiro.au |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | 3020 |
| Carboxylic Acid | C=O Stretch | 1760-1690 | 1698 |
| Alkene | =C-H Stretch | 3100-3000 | 3020 |
| Alkene | C=C Stretch | 1680-1620 | Not explicitly reported, but within the broad signals |
| Aromatic Ring | C-H Stretch | 3100-3000 | 3020 |
| Aromatic Ring | C=C Stretch | 1600-1450 | 1446 |
| Aromatic Ring | C-H Out-of-plane Bend | 900-675 | 769, 699 |
| Alkane | C-H Stretch | 3000-2850 | 2924 |
| Carboxylic Acid | C-O Stretch | 1320-1210 | 1210 |
This table provides typical ranges for functional group vibrations and specific reported values for (Z)-5-phenylpent-4-enoic acid for comparison.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification, isolation, and purity assessment of synthesized chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Silica (B1680970) gel column chromatography is a widely used preparative technique for purifying organic compounds. conicet.gov.aracs.orgtandfonline.com For derivatives of cinnamic acid, which are structurally related to this compound, silica gel is a common choice for the stationary phase. conicet.gov.aracs.orgtandfonline.comwiley-vch.degoogle.comscispace.comsemanticscholar.org
In the purification of (Z)-5-phenylpent-4-enoic acid, a mobile phase system of ethyl acetate (B1210297) and hexanes is effective. publish.csiro.au The polarity of the mobile phase is often varied in a gradient to efficiently separate the desired compound from impurities. For instance, a gradient of 0–25% ethyl acetate in hexanes has been successfully employed. publish.csiro.au The separation is monitored by techniques such as thin-layer chromatography (TLC), and the retention factor (Rf) provides a measure of a compound's migration. For (Z)-5-phenylpent-4-enoic acid, an Rf value of 0.32 was reported using a 2:3 (v/v) mixture of ethyl acetate and hexanes. publish.csiro.au
| Parameter | Description |
| Stationary Phase | Silica Gel publish.csiro.auconicet.gov.aracs.orgtandfonline.comwiley-vch.degoogle.comscispace.comsemanticscholar.org |
| Mobile Phase | Ethyl Acetate/Hexanes publish.csiro.auconicet.gov.arwiley-vch.de |
| Elution Method | Gradient elution (e.g., 0-25% EtOAc in hexanes) publish.csiro.au |
| Rf Value | 0.32 (in 2:3 v/v EtOAc:hexanes) publish.csiro.au |
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of compounds and for quantitative analysis. nih.govujpah.intandfonline.comohiolink.edu For cinnamic acid derivatives, reversed-phase HPLC (RP-HPLC) is a common method. tandfonline.comohiolink.edu
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. rsc.org A study on cinnamic acid derivatives utilized a mobile phase consisting of 70% acetonitrile (B52724) and 30% water containing 0.1% formic acid. rsc.org The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is often performed using a UV spectrophotometer, as the phenyl group and conjugated double bond in this compound absorb UV light. nih.govrsc.org
The versatility of HPLC allows for the development of specific methods to quantify related compounds and potential impurities. nih.govbohrium.com The precision of HPLC is demonstrated by low relative standard deviations (RSDs) for both intra- and inter-assay measurements, often below 5%. nih.gov
| Parameter | Typical Conditions for Cinnamic Acid Derivatives |
| Mode | Reversed-Phase (RP-HPLC) tandfonline.comohiolink.edu |
| Stationary Phase | C18 Column rsc.org |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.1% Formic Acid) rsc.org |
| Detection | UV Spectrophotometry nih.govrsc.org |
Biological Activity and Molecular Mechanisms of 5 Phenylpent 4 Enoic Acid
Nematicidal Activity and Efficacy Studies
Recent research has highlighted the significant potential of 5-Phenylpent-4-enoic acid as a potent agent against plant-parasitic nematodes, offering a promising avenue for the development of novel, naturally derived pesticides.
Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita, Tylenchulus semipenetrans)
This compound, a secondary metabolite derived from soil microbes, has demonstrated significant efficacy in controlling economically important plant-parasitic nematodes. Laboratory studies have quantified its lethal concentrations (LC50), providing a clear measure of its nematicidal potency.
Against the southern root-knot nematode, Meloidogyne incognita, the compound exhibits an LC50 value of 44 micrograms per milliliter (µg/mL). In studies targeting the citrus nematode, Tylenchulus semipenetrans, the LC50 value was determined to be 66 µg/mL. These findings underscore the compound's ability to effectively target and eliminate these destructive agricultural pests.
Interactive Table: Nematicidal Activity of this compound
| Target Nematode Species | LC50 Value (µg/mL) |
|---|---|
| Meloidogyne incognita (Southern Root-Knot Nematode) | 44 |
| Tylenchulus semipenetrans (Citrus Nematode) | 66 |
Assessment of Selective Toxicity against Non-Target Organisms
A critical aspect of any pesticide's viability is its selective toxicity, meaning it should be highly effective against the target pest while having minimal impact on non-target organisms, including beneficial soil microbes, insects, and other wildlife. The ecological profile of this compound suggests a degree of selective toxicity. However, comprehensive studies specifically evaluating its effects on a wide range of non-target beneficial organisms are necessary to fully establish its environmental safety profile. The development of this compound as a biopesticide would require rigorous testing to ensure it does not disrupt the delicate balance of the soil ecosystem.
Exploration as a Biopesticide Candidate
The inherent nematicidal properties of this compound, coupled with its natural origin as a microbial secondary metabolite, position it as a strong candidate for development as a biopesticide. Its demonstrated efficacy against significant agricultural pests like Meloidogyne incognita and Tylenchulus semipenetrans makes it an attractive alternative to synthetic chemical nematicides, which often carry greater environmental risks. Further research into formulation, application methods, and field efficacy is warranted to translate its laboratory potential into a practical and sustainable pest management tool.
Mechanistic Investigations of Biological Interactions
Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its development and potential optimization. Research has begun to uncover its interactions with key cellular components and pathways.
Exploration of Molecular Targets (e.g., Enzymes, Receptors, Rotamase Pin1)
Studies have indicated that this compound may interact with specific proteins within target organisms. One such identified molecular target is the enzyme Rotamase Pin1. Pin1 is a peptidyl-prolyl cis/trans isomerase that plays a critical role in regulating the function of numerous proteins by catalyzing the isomerization of specific proline-directed phosphorylation sites. By interacting with Pin1, this compound can potentially disrupt the normal function of a multitude of cellular processes that are dependent on Pin1-mediated protein regulation.
Influence on Key Cellular Pathways (e.g., Mitosis, Kinase Activity Regulation)
The interaction of this compound with Rotamase Pin1 has significant implications for fundamental cellular pathways, including mitosis and the regulation of kinase activity. Pin1 is a key regulator of the cell cycle, influencing the activity of proteins that govern mitotic progression. By potentially inhibiting or altering the activity of Pin1, this compound can interfere with the proper execution of mitosis, leading to cell cycle arrest or cell death in the target nematode.
Furthermore, Pin1 is known to regulate the activity of various kinases, which are enzymes that play a central role in signal transduction and the control of cellular processes. Disruption of Pin1 function by this compound could therefore lead to dysregulation of kinase activity, cascading into a wide range of cellular dysfunctions and ultimately contributing to the compound's nematicidal effect.
Role of Double Bond and Functional Groups in Bioactivity
The unique chemical structure of this compound, which includes a phenyl group connected to a pentenoic acid chain, is fundamental to its biological activities. This structure provides a combination of aromatic and aliphatic characteristics. The presence of the double bond in the pentenoic acid chain and the carboxylic acid functional group are critical for its interactions with biological systems. For instance, the double bond can be a target for reduction reactions, such as catalytic hydrogenation, which would alter the molecule to 5-phenylpentanoic acid, a saturated derivative. This structural modification would likely impact its bioactivity. The phenyl group can undergo electrophilic aromatic substitution, allowing for the creation of various derivatives. The dual functionality of an aromatic phenyl group and an aliphatic pentenoic acid chain is key to its role as a versatile intermediate in chemical synthesis.
Natural Occurrence and Biosynthetic Context
This compound has been identified as a secondary metabolite produced by various microorganisms. Notably, it is one of three nematicidal secondary metabolites isolated from the in vitro culture supernatants of Photorhabdus luminescens sonorensis strain Caborca. asm.org This entomopathogenic bacterium is a symbiont of the nematode Heterorhabditis sonorensis and is a known source of biologically active compounds with antimicrobial properties. asm.orgwipo.int The biosynthesis of this compound in Photorhabdus luminescens involves the phenylpropanoid pathway, starting with the conversion of phenylalanine to cinnamic acid. smolecule.com
The compound has also been associated with Bacillus subtilis. Specifically, a derivative, (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), is a key component of turnagainolides, a class of cyclic depsipeptides produced by Bacillus subtilis LP. nih.gov
While direct evidence for the role of this compound in the biosynthesis of C-methylated chalcones in Pinus strobus is not extensively detailed in the provided context, the phenylpropanoid pathway, which is central to the biosynthesis of this compound in microorganisms, is also a fundamental pathway in plants for the production of a wide array of secondary metabolites, including flavonoids and stilbenes. It is plausible that similar biosynthetic precursors and enzymatic steps are involved.
A hydroxylated form of this compound, specifically (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), is a distinctive structural component of turnagainolides. nih.govresearchgate.net These cyclic depsipeptides have been isolated from various microorganisms, including Bacillus subtilis. nih.gov Turnagainolides are composed of the Hppa residue and four proteinogenic amino acids. nih.govresearchgate.net The presence of this rare fatty acid derivative is a defining characteristic of this class of natural products. nih.gov The discovery of novel turnagainolides from B. subtilis LP has expanded the known chemical diversity of these complex molecules and provided insights into their biosynthetic pathways. nih.gov
Synergistic and Antagonistic Interactions in Biological Systems
Research on the secondary metabolites from Photorhabdus luminescens sonorensis has revealed interesting interactions between this compound and other co-occurring compounds. asm.org When combined, trans-cinnamic acid, this compound, and indole (B1671886) demonstrated a synergistic nematicidal effect against the root-knot nematode (Meloidogyne incognita) and the citrus nematode (Tylenchulus semipenetrans). asm.org However, two-component mixtures of these metabolites showed more complex interactions that were dependent on the specific compounds and the target nematode species. asm.org This suggests that the biological activity of this compound in its natural context is influenced by the presence of other metabolites. asm.org
Computational Studies and Theoretical Insights into 5 Phenylpent 4 Enoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and the energetics of chemical reactions.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of organic molecules. For compounds like 5-phenylpent-4-enoic acid, DFT can be employed to predict frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity, and to map the distribution of electron density and electrostatic potential. These calculations help in identifying reactive sites, such as the nucleophilic double bond and the electrophilic carbonyl carbon. For instance, methods like B3LYP with a 6-31G(d) basis set are standard for predicting these properties and can be validated by comparing the results with experimental data, such as UV-Vis spectra.
Quantum chemical calculations have been used to study the formation of thiiranium ions, which are relevant intermediates in reactions involving alkenes like this compound. nih.gov These studies show a strong preference for a spiro transition state over a planar one when the alkene approaches the sulfur-containing reagent. nih.gov DFT calculations have also been used to evaluate the electrophilic reactivity of various reagents that could react with this acid. researchgate.net
Table 1: Typical Parameters for DFT Calculations on Alkenoic Acids
| Parameter | Typical Value/Method | Purpose |
| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. |
| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy. |
| Basis Set | 6-31G(d), 6-311G(d,p) | Describes the atomic orbitals used in the calculation. rsc.org |
| Solvation Model | PCM, SMD | To simulate the effects of a solvent on the molecule. |
| Calculation Type | Geometry Optimization, Frequency Analysis | To find the lowest energy structure and confirm it's a minimum. |
Understanding the mechanism of a chemical reaction requires identifying the transition states that connect reactants to products. Computational methods are invaluable for locating these high-energy structures and calculating their associated energy barriers (activation energies). For reactions involving this compound, such as its enantioselective sulfenofunctionalization, transition state geometries have been calculated to explain the observed stereoselectivity. nih.gov In one study, the reaction of (E)-5-phenylpent-4-enoic acid with N-phenylthiosaccharin, catalyzed by a selenophosphoramide, can proceed via either a 6-endo or a 5-exo pathway depending on the amount of acid present. nih.govresearchgate.net Theoretical calculations can model the transition states for both pathways to rationalize this regioselectivity. nih.govresearchgate.net
Similarly, in halolactonization reactions of related aryl-substituted pentenoic acids, ab initio metadynamics simulations have been used to explore the reaction pathway. kuleuven.be These studies investigate whether the reaction proceeds through a stable intermediate (like a haliranium ion) or a concerted mechanism, providing a dynamic picture of the transformation. kuleuven.be The calculations can reveal noncovalent interactions in the transition state that direct the stereochemical outcome. kuleuven.be
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses significant conformational flexibility due to the rotatable bonds in its aliphatic chain. Molecular dynamics (MD) simulations can model the dynamic behavior of this molecule over time, providing a detailed picture of its accessible conformations and their relative stabilities. researchgate.net Such analyses are crucial when this structural motif is incorporated into larger molecules, such as peptides or enzyme inhibitors, as the conformation often dictates biological activity. vulcanchem.comlew.ro For example, MD simulations have been used to assess the binding stability of inhibitors within protein active sites, a technique applicable to derivatives of this compound. researchgate.netresearchgate.net By simulating the molecule in a solvent box, researchers can understand how interactions with the environment influence its shape and flexibility.
Mechanistic Probing through Isotopic Labeling and Kinetic Isotope Effects (KIEs)
Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for elucidating reaction mechanisms, and their results can be compared with theoretical predictions. The KIE is determined by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. While specific KIE studies on this compound are not widely reported, research on the α-amination of similar carboxylic acids has used this method. researchgate.net For example, a KIE value of kH/kD = 2.0 was observed in the amination of phenylacetic acid, confirming that the cleavage of the α-C-H bond is part of the rate-limiting step. researchgate.net Similar experiments on this compound could clarify mechanisms of its functionalization.
Table 2: Example of Kinetic Isotope Effect Data in a Related Reaction
| Substrate | Rate Constant | KIE (kH/kD) | Mechanistic Implication |
| Phenylacetic Acid (PAA) | kH | \multirow{2}{*}{2.0 researchgate.net} | C-H bond cleavage occurs in the rate-determining step. researchgate.net |
| PAA-d2 (Deuterated) | kD |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical information, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to correlate the chemical structure of compounds with their biological activity. These approaches are particularly useful in drug discovery for optimizing lead compounds.
Studies on thiazole (B1198619) derivatives that incorporate a (2R,4E)-2-amino-5-phenylpent-4-enoic acid moiety have utilized these techniques to understand their inhibitory activity against the Pin1 enzyme. lew.roresearchgate.net In one such study, a five-point pharmacophore model (ADRRR.2), consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings, was developed. lew.roresearchgate.net An atom-based 3D-QSAR model was built based on this pharmacophore, yielding statistically significant results that suggest the model is stable and predictive. lew.roresearchgate.net The model helps to visualize the favorable and unfavorable regions for biological activity, guiding the design of more potent inhibitors. lew.ro For instance, the model indicated that hydrophobic groups at the extremities of the molecule engage in hydrophobic interactions with the enzyme, while the central part is involved in polar interactions. lew.roresearchgate.net
Table 3: Statistical Parameters for a 3D-QSAR Model of Pin1 Inhibitors Based on a this compound Scaffold
| Data Set | R-squared (R²) | Q-squared (Q²) | Pearson-R | Significance |
| Training Set | 0.839 lew.roresearchgate.net | - | - | Indicates good correlation between descriptor variables and biological activity. lew.ro |
| Test Set | - | 0.569 lew.roresearchgate.net | 0.825 lew.roresearchgate.net | Demonstrates acceptable predictive ability of the model for new compounds. lew.ro |
Advanced Data Analysis in Spectroscopic and Biological Studies (e.g., Multivariate Analysis)
The large datasets generated from modern spectroscopic and biological experiments often require advanced statistical methods for their interpretation. Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be applied to identify patterns and outliers in complex datasets, for example, from spectral analyses of a series of related compounds. This approach can help validate spectral data and resolve issues like overlapping signals in NMR spectra of mixtures containing derivatives of this compound. By reducing the dimensionality of the data, PCA can highlight the most significant sources of variation, linking them back to specific structural features or experimental conditions.
Applications and Future Research Trajectories of 5 Phenylpent 4 Enoic Acid
Versatility as an Intermediate in Organic Synthesis
The unique structural characteristics of 5-phenylpent-4-enoic acid make it a highly versatile building block in the field of organic chemistry. evitachem.com Its bifunctional nature, containing both a carboxylic acid and an alkene, allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules.
Building Block for Complex Molecules and Fine Chemicals
This compound serves as a fundamental starting material for the synthesis of a variety of complex organic molecules and fine chemicals. evitachem.com Its structure is particularly amenable to reactions such as oxidation, which can convert it into corresponding carboxylic acids, and reduction, which can saturate the double bond in the pentenoic acid chain. Furthermore, the phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.
The compound's utility as a building block is highlighted by its role in the synthesis of various derivatives. For instance, it is a precursor in the production of specialty chemicals that leverage its distinct properties. evitachem.com The ability to modify both the carboxylic acid and the alkene functionalities provides chemists with a powerful tool for constructing intricate molecular architectures.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Conversion of the alkene or other functional groups. | Dicarboxylic acids, epoxides |
| Reduction | Saturation of the carbon-carbon double bond. | 5-Phenylpentanoic acid |
| Esterification | Reaction of the carboxylic acid with an alcohol. | Alkyl 5-phenylpent-4-enoates |
| Electrophilic Aromatic Substitution | Introduction of substituents onto the phenyl ring. | Nitrated or halogenated derivatives |
Application in Specialized Material Development (e.g., Optical Materials, Coatings)
The chemical properties of this compound also lend themselves to the development of specialized materials. It is utilized in the production of polymers and other materials where its unique structure can impart desirable characteristics. For instance, it has been noted for its use in creating optical materials and coatings. chembk.com The phenyl group can contribute to the refractive index and thermal stability of polymers, while the carboxylic acid group can provide a point of attachment for cross-linking or surface functionalization.
Contributions to Agrochemical Research
In addition to its role in chemical synthesis, this compound has shown significant promise in the field of agrochemical research, particularly in the development of environmentally friendly pest control solutions.
Development of Sustainable Pest Control Agents
Research has identified this compound as a potent nematicidal agent. evitachem.com It has demonstrated significant, concentration-dependent activity against economically important plant-parasitic nematodes, including the root-knot nematode (Meloidogyne incognita) and the citrus nematode (Tylenchulus semipenetrans). asm.orgnih.govasm.org This compound was isolated from the entomopathogenic bacterium Photorhabdus luminescens, a natural symbiont of Heterorhabditis nematodes, which is known to produce a variety of bioactive secondary metabolites. asm.orgnih.govasm.org
Studies have shown that this compound is selective in its toxicity, with minimal impact on non-target organisms such as the free-living nematode Caenorhabditis elegans. asm.orgnih.gov This selectivity is a crucial attribute for the development of sustainable pesticides, as it helps to protect beneficial soil organisms. mdpi.com Furthermore, research has explored the synergistic effects of this compound when combined with other natural compounds like trans-cinnamic acid, also isolated from Photorhabdus luminescens, which can enhance its nematicidal efficacy. researchgate.netapsnet.org This approach offers a promising avenue for creating potent and environmentally benign biopesticides. mdpi.comresearchgate.net
Table 2: Nematicidal Activity of this compound (PPA)
| Nematode Species | LC₅₀ (µg/mL) | Exposure Time (h) | Reference |
|---|---|---|---|
| Meloidogyne incognita | 44.4 | 24 | |
| Tylenchulus semipenetrans | 66.3 | 24 | |
| Caenorhabditis elegans | 278 | 24 |
Exploration in Drug Discovery and Pharmaceutical Development
The structural motifs present in this compound make it an interesting scaffold for the design and synthesis of new therapeutic agents.
Building Block for Therapeutic Agents
This compound is explored as a building block in drug discovery and development. evitachem.com Its framework can be incorporated into larger molecules to modulate their pharmacological properties. While specific therapeutic applications are still under investigation, its derivatives are of interest in medicinal chemistry. For example, amino acid derivatives of this compound, such as (S)-2-Amino-5-phenylpent-4-enoic acid (L-Styrylalanine), are being explored for their potential in amino acid and protein research. smolecule.com The introduction of an amino group provides a handle for peptide synthesis, allowing for the creation of novel peptide-based drugs. smolecule.com
Furthermore, derivatives like 2-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid and 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpent-4-enoic acid are used as protected amino acids in solid-phase peptide synthesis, a cornerstone of modern drug discovery. matrix-fine-chemicals.commatrix-fine-chemicals.com These protected forms allow for the controlled assembly of peptide chains, leading to the synthesis of complex and potentially therapeutic peptides.
Emerging Applications and Unexplored Research Avenues
The unique structural characteristics of this compound, which include a phenyl group attached to a pentenoic acid chain, position it as a versatile intermediate in organic synthesis and a candidate for biological investigation. evitachem.com Its double bond and carboxylic acid functional group are key to its reactivity, allowing for a range of chemical transformations. evitachem.com Research has highlighted its potential in agriculture due to its nematicidal properties and as a foundational structure in pharmaceutical development. evitachem.comnih.gov The exploration of this compound is expanding, with new findings continually opening up unexplored avenues for research and application.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The relationship between the molecular structure of this compound and its biological activity is a critical area of research. Studies on its derivatives provide insight into how structural modifications influence efficacy and function.
A key area of investigation is its nematicidal activity. (4E)-5-Phenylpent-4-enoic acid (PPA), isolated from the bacterium Photorhabdus luminescens sonorensis, has demonstrated potent, concentration-dependent nematicidal effects against plant-parasitic nematodes like Meloidogyne incognita and Tylenchulus semipenetrans. nih.govresearchgate.net SAR studies indicate that PPA's activity is part of a complex interaction with other secondary metabolites. For instance, when combined with trans-cinnamic acid and indole (B1671886), a synergistic nematicidal effect is observed. nih.gov This suggests that the phenylpentenoic acid backbone is a crucial pharmacophore for nematode toxicity.
In the field of medicinal chemistry, derivatives of this compound are being studied as enzyme inhibitors. For example, (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid is a known inhibitor of the Pin1 enzyme, which is overexpressed in many cancers. researchgate.net SAR analysis of this molecule reveals that the phenyl and naphthyl groups engage in hydrophobic interactions with the enzyme's binding site, while polar groups in the central part of the molecule form critical hydrogen bonds with amino acid residues like Ser114 and Lys63. researchgate.netlew.ro
Furthermore, the (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue is a rare structural component of turnagainolides, a class of cyclic depsipeptides with biofilm-inhibitory and cytotoxic activities. nih.govnih.gov The discovery of various turnagainolide congeners with differing activity levels expands the understanding of the SAR for this class of compounds, highlighting the importance of the Hppa moiety. nih.govhelsinki.fi
Table 1: Structure-Activity Relationship (SAR) Findings for this compound and Its Derivatives
| Derivative/Analog | Target/Activity | Key Structural Features and SAR Insights | Citations |
| (4E)-5-Phenylpent-4-enoic acid (PPA) | Nematicidal Activity | The phenylpentenoic acid backbone is a key pharmacophore. Shows synergistic nematicidal effects when combined with trans-cinnamic acid and indole. | nih.govresearchgate.net |
| (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid | Pin1 Enzyme Inhibition | Phenyl and naphthyl groups provide hydrophobic interactions. Polar amide and carboxyl groups form hydrogen bonds with the enzyme's active site. | researchgate.netlew.ro |
| (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) | Component of Turnagainolides (Cytotoxic, Biofilm-inhibitory) | The presence of this rare hydroxylated phenylpentenoic acid residue is characteristic of the bioactive turnagainolide family. | nih.govnih.govresearchgate.net |
Strategies for Enhanced Biosynthetic Production and Metabolic Engineering
A comprehensive understanding of the natural biosynthesis of this compound and its derivatives is essential for developing strategies to improve their production through metabolic engineering. nih.govnih.govresearchgate.net This knowledge can pave the way for generating novel bioactive compounds and optimizing yields for industrial and pharmaceutical applications. nih.gov
Significant progress has been made in elucidating the biosynthesis of turnagainolides, which contain the (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue. Researchers have identified the biosynthetic gene cluster (BGC) responsible for their production in the marine bacterium Bacillus subtilis. nih.govnih.gov This discovery provides a genetic blueprint and a valuable framework for future efforts to enhance the production of these complex peptides through metabolic engineering techniques. nih.govhelsinki.fi The identification of homologous proteins exclusively in Bacillus species also offers insights into the evolutionary lineage of this biosynthetic pathway. nih.govnih.gov
Beyond microbial sources, this compound has been identified as an intermediate in the biosynthesis of C-methylated chalcones in Pinus strobus (Eastern white pine) seedlings. evitachem.com This process involves chalcone (B49325) synthase (CHS)-like enzymes, suggesting that plant-based or plant-inspired enzymatic systems could be engineered for its production. evitachem.com Additionally, the compound has been isolated from the entomopathogenic bacterium Photorhabdus luminescens, further broadening the known natural sources that could be harnessed for biosynthetic production. evitachem.comnih.gov
Table 2: Natural Sources and Biosynthetic Pathways for this compound and Related Compounds
| Organism | Compound/Residue | Biosynthetic Pathway Insight | Potential for Metabolic Engineering | Citations |
| Bacillus subtilis | (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) | Part of the turnagainolide biosynthetic gene cluster (tur-BGC). | High potential; the identified gene cluster provides direct targets for optimizing production. | nih.govnih.govresearchgate.net |
| Pinus strobus | This compound | An intermediate in the biosynthesis of C-methylated chalcones via CHS-like enzymes. | Potential for engineering plant metabolic pathways or using isolated enzymes for biocatalysis. | evitachem.com |
| Photorhabdus luminescens | (4E)-5-Phenylpent-4-enoic acid | Isolated as a secondary metabolite. | The producing bacterial strain can be optimized for higher yields of this nematicidal compound. | evitachem.comnih.gov |
Novel Chemical Transformations and Derivatizations
The chemical structure of this compound, with its reactive double bond and carboxylic acid group, makes it a valuable starting material for a variety of chemical transformations and derivatizations. evitachem.com These modifications are used both to create novel molecules with unique properties and as analytical tools to elucidate the structure of complex natural products.
One common synthetic route to produce this compound itself is the Wittig reaction, which effectively forms the carbon-carbon double bond. evitachem.com Once formed, the compound serves as a building block. For instance, various derivatives have been synthesized by modifying the phenyl ring, such as 4-(4-bromophenyl)pent-4-enoic acid and 4-(4-trifluoromethylphenyl)pent-4-enoic acid. semanticscholar.org These derivatives can undergo further transformations, such as intramolecular cyclization to form substituted lactones like (S)-5-(azidomethyl)-5-(4-bromophenyl)dihydrofuran-2(3H)-one. semanticscholar.org
In the structural analysis of natural products, derivatization is a key technique. The Mosher derivatization technique, which involves esterification of the hydroxyl group, has been used on the (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa) residue to determine the absolute stereochemistry within the turnagainolide structures. nih.govnih.gov
Other potential transformations for this class of compounds include oxidation, reduction, and substitution reactions. evitachem.com For example, the double bond can be reduced to form the corresponding saturated acid, or the phenyl group can undergo electrophilic substitution. More complex, palladium-catalyzed domino reactions have been used with related phenylpentenoic acids to construct intricate polycyclic structures, demonstrating the compound's utility in advanced organic synthesis.
Table 3: Examples of Chemical Transformations and Derivatives of Phenylpentenoic Acids
| Transformation/Derivative | Reagents/Method | Purpose/Application | Citations |
| Wittig Reaction | (3-Carboxypropyl)triphenylphosphonium (B14145455) bromide, Benzaldehyde (B42025) | Synthesis of the this compound backbone. | evitachem.com |
| Phenyl Ring Substitution | N/A (synthesized from substituted precursors) | Creation of analogs (e.g., bromo-, trifluoromethyl- derivatives) for SAR studies. | semanticscholar.org |
| Azido-lactonization | N/A (multi-step synthesis from derivative) | Synthesis of complex heterocyclic structures (dihydrofuranones). | semanticscholar.org |
| Mosher Derivatization | Mosher's acid (MTPA) | Elucidation of absolute stereochemistry of hydroxylated derivatives like Hppa. | nih.govnih.gov |
| Palladium-Catalyzed Cycloisomerization | Palladium catalysts, dienophiles | Construction of complex polycyclic structures from related isomers. | |
| N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid | N/A (synthetic) | A synthetic intermediate used to study chalcone synthase (CHS) reaction pathways. | evitachem.com |
Q & A
Q. How can researchers ethically access proprietary data on this compound for academic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
